molecular formula C17H15N3O3S B12697011 2H-Pyrido(2,3-d)pyrimidine-5-carboxylic acid, 3,4-dihydro-7-methyl-4-oxo-1-phenyl-2-thioxo-, ethyl ester CAS No. 102233-00-1

2H-Pyrido(2,3-d)pyrimidine-5-carboxylic acid, 3,4-dihydro-7-methyl-4-oxo-1-phenyl-2-thioxo-, ethyl ester

Cat. No.: B12697011
CAS No.: 102233-00-1
M. Wt: 341.4 g/mol
InChI Key: AFCMUSXQNPCFLP-UHFFFAOYSA-N
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Description

2H-Pyrido(2,3-d)pyrimidine-5-carboxylic acid, 3,4-dihydro-7-methyl-4-oxo-1-phenyl-2-thioxo-, ethyl ester is a complex heterocyclic compound. This compound belongs to the class of pyrido[2,3-d]pyrimidines, which are known for their diverse biological activities. The structure of this compound includes a fused pyridine and pyrimidine ring system, which is further functionalized with various substituents, making it a versatile molecule in medicinal chemistry and other scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrido[2,3-d]pyrimidine derivatives typically involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures. For instance, the Gould–Jacobs reaction is a common method used, which involves heating the reactants at 250°C in a mixture of diphenyl oxide and biphenyl . Another method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene, followed by the addition of a base .

Industrial Production Methods

Industrial production of such compounds often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices. The choice of solvents, catalysts, and purification methods are crucial for scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

2H-Pyrido(2,3-d)pyrimidine-5-carboxylic acid derivatives undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific substituents and reaction conditions. For example, oxidation of the methylsulfanyl group can lead to the formation of sulfoxides or sulfones .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrido[2,3-d]pyrimidine derivatives such as:

Uniqueness

The uniqueness of 2H-Pyrido(2,3-d)pyrimidine-5-carboxylic acid, 3,4-dihydro-7-methyl-4-oxo-1-phenyl-2-thioxo-, ethyl ester lies in its specific functional groups and their arrangement, which confer distinct biological activities and chemical reactivity. Its ability to act as a potent enzyme inhibitor and its diverse applications in medicinal chemistry make it a valuable compound in scientific research .

Properties

CAS No.

102233-00-1

Molecular Formula

C17H15N3O3S

Molecular Weight

341.4 g/mol

IUPAC Name

ethyl 7-methyl-4-oxo-1-phenyl-2-sulfanylidenepyrido[2,3-d]pyrimidine-5-carboxylate

InChI

InChI=1S/C17H15N3O3S/c1-3-23-16(22)12-9-10(2)18-14-13(12)15(21)19-17(24)20(14)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3,(H,19,21,24)

InChI Key

AFCMUSXQNPCFLP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C(=O)NC(=S)N(C2=NC(=C1)C)C3=CC=CC=C3

Origin of Product

United States

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